

Application Notes: JJ-OX-007 for Live-Cell Imaging of Staphylococcus aureus

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Compound of Interest		
Compound Name:	JJ-OX-007	
Cat. No.:	B12381696	Get Quote

Introduction

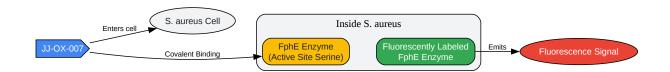
JJ-OX-007 is a fluorescently labeled, oxadiazolone-based activity-based probe (ABP) designed for the specific detection and imaging of Staphylococcus aureus. This probe offers high selectivity by targeting the FphE enzyme, a serine hydrolase unique to S. aureus, making it an invaluable tool for distinguishing S. aureus from other bacterial species in live-cell imaging applications. The covalent modification of the active site serine of FphE by **JJ-OX-007** ensures robust and specific labeling. These characteristics make **JJ-OX-007** particularly suitable for research in bacterial identification, drug development, and understanding host-pathogen interactions.

Mechanism of Action

JJ-OX-007 operates through a targeted covalent binding mechanism. The oxadiazolone warhead of the probe selectively reacts with the active site serine residue of the FphE enzyme within live S. aureus cells. This targeted activity allows for the specific visualization of S. aureus with minimal off-target labeling.

Signaling Pathway Diagram





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Caption: Mechanism of **JJ-OX-007** action in S. aureus.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of **JJ-OX-007** in live-cell imaging of S. aureus.



Parameter	Value	Reference Strain(s)	Notes
Probe Concentration	100 nM	S. aureus USA300 WT	Optimal concentration for confocal microscopy.[1]
Incubation Time	2 hours	S. aureus USA300 WT	Sufficient time for probe uptake and binding.[1]
Incubation Temperature	37 °C	S. aureus USA300 WT	Standard growth temperature for S. aureus.[1]
Specificity Control	fphE transposon mutant	S. aureus USA300 fphE::Tn	Shows significantly reduced labeling, confirming FphE as the primary target.[1]
Selectivity	High for S. aureus	Tested against S. pyogenes, S. epidermidis, L. monocytogenes, P. aeruginosa, K. aerogenes, S. enterica, E. coli, C. albicans	JJ-OX-007 shows selective labeling of S. aureus over other tested pathogens.[1]

Experimental Protocol: Live-Cell Imaging of S. aureus with JJ-OX-007

This protocol details the steps for staining and imaging live S. aureus cells using the **JJ-OX-007** probe.

Materials

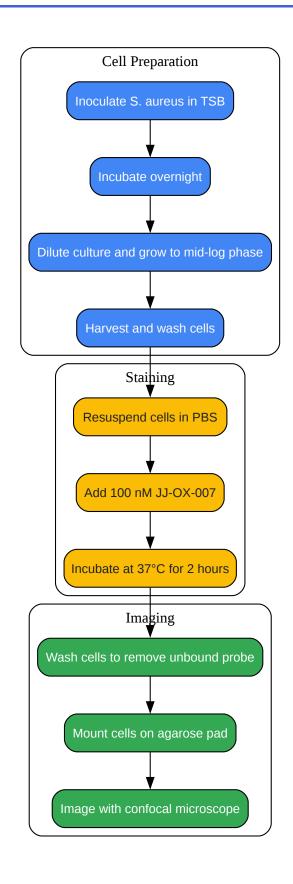
- **JJ-OX-007** probe
- S. aureus strains (e.g., USA300 WT and fphE::Tn mutant)



- Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
- Phosphate-buffered saline (PBS)
- Agarose (molecular biology grade)
- Glass-bottom microscopy dishes or slides
- Confocal microscope with appropriate filter sets for the fluorophore on JJ-OX-007

Experimental Workflow Diagram





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Caption: Live-cell imaging workflow for S. aureus using **JJ-OX-007**.



Procedure

- Bacterial Culture Preparation:
 - Inoculate a single colony of S. aureus (both wild-type and fphE mutant strains for control)
 into 5 mL of TSB medium.
 - Incubate overnight at 37°C with shaking.
 - The following day, dilute the overnight culture 1:100 into fresh TSB and grow at 37°C with shaking to the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.5-0.8).
- Cell Staining with JJ-OX-007:
 - Harvest the bacterial cells by centrifugation at 4,000 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet once with 1 mL of sterile PBS.
 - Resuspend the cell pellet in fresh PBS.
 - Add the JJ-OX-007 probe to a final concentration of 100 nM.[1]
 - Incubate the cell suspension at 37°C for 2 hours with gentle agitation.[1]
- Preparation for Microscopy:
 - After incubation, wash the cells twice with PBS to remove any unbound probe. Centrifuge at 4,000 x g for 5 minutes for each wash.
 - Prepare a 1.5% agarose pad by melting agarose in PBS and pipetting a small volume onto a microscope slide, then covering it with another slide to create a flat surface.
 - After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 20-50 μL).
 - Pipette 2-3 μL of the concentrated, stained cell suspension onto a glass-bottom dish or a clean microscope slide.
 - Carefully place the agarose pad over the cell suspension.



- · Live-Cell Imaging:
 - Image the prepared slide using a confocal microscope.
 - Use appropriate laser lines and emission filters for the fluorophore conjugated to JJ-OX-007.
 - Acquire both differential interference contrast (DIC) or phase-contrast images and fluorescence images.
 - For comparison, image the fphE mutant strain under the same conditions to confirm the specificity of the probe. The fluorescence signal should be significantly lower in the mutant strain.

Expected Results

Live-cell imaging of wild-type S. aureus treated with **JJ-OX-007** should reveal bright and specific fluorescent labeling of the bacterial cells. In contrast, the fphE transposon mutant strain, lacking the target enzyme, should exhibit a marked reduction in fluorescence, thereby confirming the probe's specificity. This method provides a reliable way to identify S. aureus in mixed bacterial populations or within host cells.

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References

- 1. jove.com [jove.com]
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